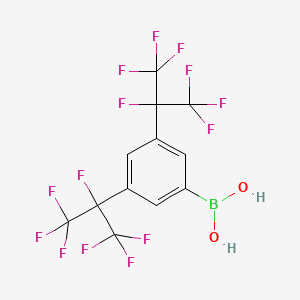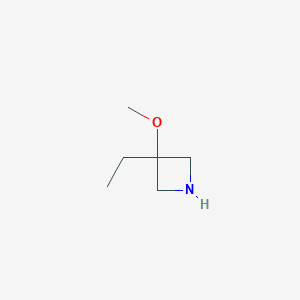
3-Ethyl-3-methoxyazetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the aza-Michael addition, where an azetidine precursor reacts with ethyl and methoxy-containing reagents under basic conditions . Another approach involves the ring-opening polymerization of azetidine derivatives, which can be catalyzed by both anionic and cationic initiators .
Industrial Production Methods: Industrial production of 3-ethyl-3-methoxyazetidine may involve large-scale aza-Michael additions or polymerization techniques. The choice of method depends on the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl-3-methoxyazetidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The azetidine ring can be reduced to form amines.
Substitution: The ethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Aldehydes, acids.
Reduction: Amines.
Substitution: Various substituted azetidines depending on the reagents used.
Applications De Recherche Scientifique
3-Ethyl-3-methoxyazetidine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-ethyl-3-methoxyazetidine involves its interaction with molecular targets through its functional groups. The nitrogen atom in the azetidine ring can act as a nucleophile, participating in various biochemical pathways. The ethyl and methoxy groups can modulate the compound’s reactivity and binding affinity to specific targets. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Azetidine: The parent compound without the ethyl and methoxy substituents.
3-Methyl-3-methoxyazetidine: Similar structure with a methyl group instead of an ethyl group.
3-Ethyl-3-hydroxyazetidine: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness: 3-Ethyl-3-methoxyazetidine is unique due to the combined presence of the ethyl and methoxy groups, which impart distinct chemical and physical properties.
Propriétés
Numéro CAS |
942400-30-8 |
|---|---|
Formule moléculaire |
C6H13NO |
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
3-ethyl-3-methoxyazetidine |
InChI |
InChI=1S/C6H13NO/c1-3-6(8-2)4-7-5-6/h7H,3-5H2,1-2H3 |
Clé InChI |
GOEOBDFNYYPLSF-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CNC1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


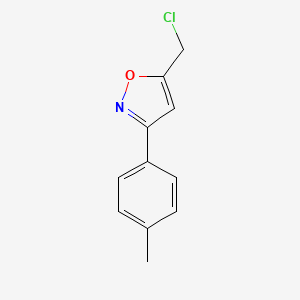
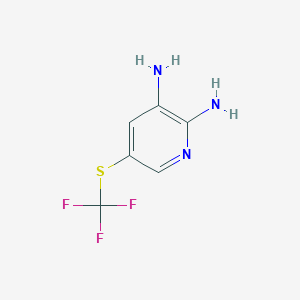
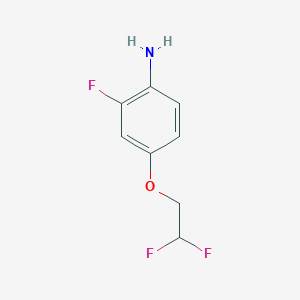
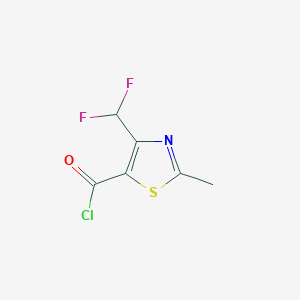
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetic acid](/img/structure/B12841514.png)

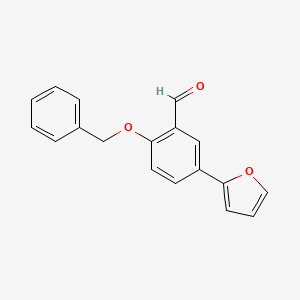
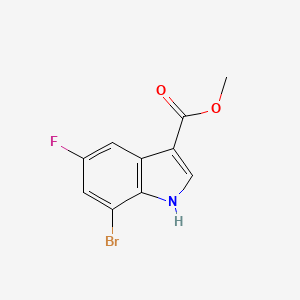



![tetrasodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12841568.png)
